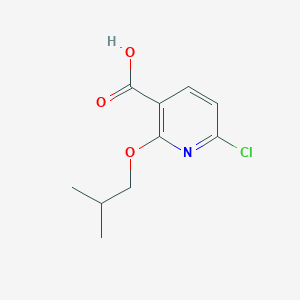
6-Chloro-2-(2-methylpropoxy)-3-pyridinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(2-methylpropoxy)-3-pyridinecarboxylic acid is an organic compound with a pyridine ring substituted with a chloro group, a carboxylic acid group, and a 2-methylpropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-methylpropoxy)-3-pyridinecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-3-pyridinecarboxylic acid.
Alkylation: The 6-chloro-3-pyridinecarboxylic acid is reacted with 2-methylpropyl bromide in the presence of a base such as potassium carbonate to introduce the 2-methylpropoxy group.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-(2-methylpropoxy)-3-pyridinecarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.
Major Products
Substitution: Products depend on the nucleophile used.
Esterification: Esters of this compound.
Reduction: 6-Chloro-2-(2-methylpropoxy)-3-pyridinecarbinol.
Aplicaciones Científicas De Investigación
6-Chloro-2-(2-methylpropoxy)-3-pyridinecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(2-methylpropoxy)-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The chloro and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-3-pyridinecarboxylic acid: Lacks the 2-methylpropoxy group.
2-(2-Methylpropoxy)-3-pyridinecarboxylic acid: Lacks the chloro group.
6-Chloro-2-methylpyridine-3-boronic acid: Contains a boronic acid group instead of a carboxylic acid group.
Uniqueness
6-Chloro-2-(2-methylpropoxy)-3-pyridinecarboxylic acid is unique due to the presence of both the chloro and 2-methylpropoxy groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups can provide distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C10H12ClNO3 |
|---|---|
Peso molecular |
229.66 g/mol |
Nombre IUPAC |
6-chloro-2-(2-methylpropoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12ClNO3/c1-6(2)5-15-9-7(10(13)14)3-4-8(11)12-9/h3-4,6H,5H2,1-2H3,(H,13,14) |
Clave InChI |
RKUCVOVYEQWGSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=CC(=N1)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


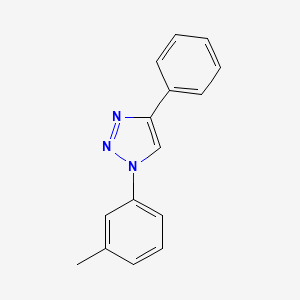

![dipotassium;[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] phosphate](/img/structure/B14116669.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B14116684.png)
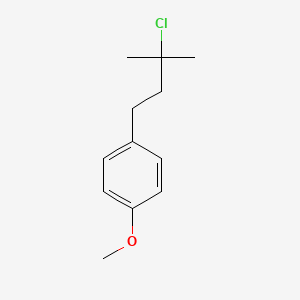
![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14116688.png)
![methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116689.png)

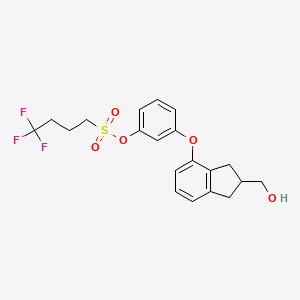
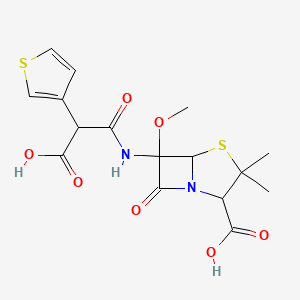
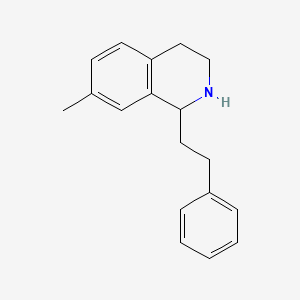
![1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116738.png)
![Tert-butyl 3-[(2-aminopyridin-4-yl)oxy]azetidine-1-carboxylate](/img/structure/B14116747.png)
